An In-depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridin-3-amine, a pivotal building block in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document will delve into the compound's core chemical and physical properties, detail a validated synthetic protocol, explore its reactivity, and highlight its application in the development of next-generation pharmaceuticals and crop protection agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.
Introduction: The Strategic Importance of Fluorination in Heterocyclic Chemistry
The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating biological activity, metabolic stability, and physicochemical properties such as lipophilicity and pKa.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator due to its strong electron-withdrawing nature and high lipophilicity.[3] When appended to a pyridine ring—a common scaffold in numerous bioactive compounds—the -CF3 group significantly influences the electronic landscape of the heterocycle, enhancing its utility as a synthetic intermediate.[1][2]
5-(Trifluoromethyl)pyridin-3-amine, also known as 3-Amino-5-(trifluoromethyl)pyridine, has emerged as a critical structural motif. Its bifunctional nature, featuring a nucleophilic amine and a modifiable pyridine ring, makes it an exceptionally versatile precursor for creating diverse molecular architectures. An estimated 40% of pharmaceutical compounds contain fluorine, with nearly 20% of those featuring a trifluoromethyl group, underscoring the significance of building blocks like this one.[1]
Core Compound Identifiers
| Identifier | Value | Source(s) |
| Chemical Name | 5-(Trifluoromethyl)pyridin-3-amine | [4][5] |
| Synonyms | 3-Amino-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)-3-pyridinamine | [4][6] |
| CAS Number | 112110-07-3 | [4][5][7] |
| Molecular Formula | C₆H₅F₃N₂ | [4][5][7] |
| Molecular Weight | 162.11 g/mol | [4][5][8] |
| InChI Key | NJFRBMFEAGFNDC-UHFFFAOYSA-N | [4][5] |
Physicochemical Properties: A Quantitative Overview
The physical properties of 5-(Trifluoromethyl)pyridin-3-amine are a direct consequence of its molecular structure. The -CF3 group enhances its volatility and lipophilicity compared to its non-fluorinated analog, while the amino group allows for hydrogen bonding. Its relatively low melting point means it can be handled as a liquid under gentle warming, which can be advantageous in certain reaction setups.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow solid or liquid | [4][5] |
| Melting Point | 40-41.5 °C | [4] |
| Boiling Point | 105.5-106 °C (at 11 Torr) | [4] |
| Density | 1.368 g/cm³ (Predicted) | [4] |
| pKa | 3.74 ± 0.20 (Predicted) | [4] |
| Storage | 2–8 °C under inert atmosphere (Nitrogen or Argon) | [4][5][7] |
Synthesis and Mechanistic Rationale
The synthesis of 5-(Trifluoromethyl)pyridin-3-amine is most effectively achieved via the reduction of a suitable nitro-precursor. A common and reliable method involves the catalytic hydrogenation of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This approach is favored for its high efficiency and the relative accessibility of the starting material.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for 5-(Trifluoromethyl)pyridin-3-amine.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established literature procedures for the reduction of nitro-pyridines.[4] The choice of palladium on carbon (Pd/C) as a catalyst is standard for its high activity and selectivity in reducing aromatic nitro groups without affecting the pyridine ring or the chloro-substituent under these conditions. Methanol is an excellent solvent for both the starting material and for facilitating hydrogen gas solubility.
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation-rated pressure vessel, add 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (0.850 g, 3.75 mmol).
-
Solvent and Catalyst Addition: Add methanol (17 mL) to dissolve the starting material. Carefully add 10% palladium on wetted carbon (800 mg, 0.375 mmol) to the solution.
-
Hydrogenation Reaction: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen and maintain the reaction at 20 °C with vigorous stirring for 16 hours.
-
Expert Insight: The reaction progress should be monitored by a suitable analytical method like LCMS. This is crucial to confirm the complete consumption of the starting material and any intermediates, ensuring the reaction goes to completion.[4]
-
-
Reaction Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, typically as its hydrochloride salt.[4]
-
Purification: For high-purity material, the crude product can be purified via preparative HPLC. A C18 column with a mobile phase of acetonitrile-water (containing a base like 0.1% NH₄OH to yield the free amine) is effective.[4]
Reactivity and Synthetic Utility
The chemical behavior of 5-(Trifluoromethyl)pyridin-3-amine is dictated by the interplay between the nucleophilic amino group and the electron-deficient pyridine ring.
-
N-Functionalization: The primary amine at the C3 position is a versatile handle for a wide range of transformations, including acylation, sulfonylation, alkylation, and reductive amination. These reactions are fundamental for building more complex molecular scaffolds.
-
Aromatic Substitution: The pyridine ring is electron-deficient due to the ring nitrogen and the powerful electron-withdrawing -CF3 group. This deactivation makes electrophilic aromatic substitution challenging. However, the amine group is an activating, ortho-, para-director, which can influence substitution at the C2, C4, and C6 positions.
-
Cross-Coupling Reactions: As a substituted aminopyridine, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, enabling the formation of C-N and C-C bonds, respectively. This is a cornerstone of modern drug discovery for rapidly assembling libraries of analogues.
Diagram: Key Reaction Pathways
Caption: Common synthetic transformations of 5-(CF₃)pyridin-3-amine.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives are integral to numerous commercial products in both the pharmaceutical and agrochemical sectors.[1][2] The unique properties imparted by the TFMP moiety often lead to enhanced efficacy, better metabolic profiles, and improved pest control properties.[1]
-
Pharmaceuticals: While specific drugs containing the exact 5-(Trifluoromethyl)pyridin-3-amine substructure require a detailed search of proprietary databases, related TFMP structures are prevalent. For example, compounds containing this scaffold are explored as potent antagonists for targets like the androgen receptor, which is relevant in prostate cancer research.[9] The TFMP motif is found in antivirals and anti-tumor agents, with many more candidates currently in clinical trials.[1]
-
Agrochemicals: The TFMP framework is a cornerstone of modern pesticides.[1] For instance, the insecticide Pyridalyl contains a 5-(trifluoromethyl)pyridine structure and exhibits superior pest control compared to traditional insecticides.[1] The high demand for intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine for synthesizing crop protection products highlights the industrial importance of this chemical class.[2]
Spectral Data Analysis
Spectroscopic analysis is essential for confirming the structure and purity of 5-(Trifluoromethyl)pyridin-3-amine.
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 8.26 (s, 1H); 8.24 (d, 1H); 7.15 (t, 1H); 4.00 (s, 2H, -NH₂).[4] |
| ¹³C NMR | Predicted shifts: The carbon bearing the -CF3 group will appear as a quartet due to C-F coupling. Aromatic carbons will be in the 110-150 ppm range. |
| Mass Spec (MS) | Expected M+H: 163. The fragmentation pattern would likely show loss of HF or the -CF3 group. |
-
¹H NMR Interpretation: The signals at ~8.2 ppm correspond to the aromatic protons on the pyridine ring, shifted downfield by the electron-withdrawing effects of the nitrogen and the -CF3 group. The broad singlet around 4.00 ppm is characteristic of the amine protons.
Safety, Handling, and Storage
Proper handling of 5-(Trifluoromethyl)pyridin-3-amine is critical to ensure laboratory safety. The following information is synthesized from available Material Safety Data Sheets (MSDS).
| Aspect | Guideline | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5][8] |
| Signal Word | Warning | [5][8] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [5][8] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |
| Handling | Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. | [6][10] |
| Storage | Store in a tightly closed container in a cool, dry place (2-8 °C) under an inert atmosphere. Keep away from incompatible materials like acids and strong oxidizing agents. | [5][6][7] |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. | [6] |
Conclusion
5-(Trifluoromethyl)pyridin-3-amine stands out as a high-value chemical intermediate with significant strategic importance. Its unique combination of a nucleophilic amine and an electronically modified pyridine ring provides a robust platform for the synthesis of complex molecules. The trifluoromethyl group imparts desirable properties that are frequently exploited in the design of effective and metabolically stable pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist aiming to innovate in these critical fields.
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